1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine
Overview
Description
1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine, also known as TCS-OX2-29, is a synthetic compound that acts as an antagonist of the orexin receptor type 2 (OX2R). Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy metabolism. TCS-OX2-29 has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological processes.
Mechanism of Action
1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine acts as a selective antagonist of the OX2R, which inhibits the binding of endogenous orexin peptides to the receptor. Orexin peptides are involved in the regulation of wakefulness, food intake, and reward processing. By blocking the OX2R, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine reduces the activity of orexin neurons and their downstream targets, leading to decreased arousal, appetite, and reward seeking.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been shown to have a number of biochemical and physiological effects, including decreased wakefulness and increased sleep duration in rodents. It has also been shown to reduce food intake and body weight in obese rodents and to decrease drug-seeking behavior in models of addiction. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been implicated in the regulation of anxiety and depression-like behaviors in rodents.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is its high selectivity for the OX2R, which allows for the specific targeting of orexin signaling pathways. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is relatively stable and easy to synthesize, making it a useful tool for scientific research. However, one limitation of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine is its relatively low potency compared to other orexin receptor antagonists, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for the use of 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine in scientific research. One potential application is the investigation of the role of orexin receptors in the regulation of circadian rhythms and sleep disorders. Another potential direction is the development of more potent and selective orexin receptor antagonists for therapeutic use in obesity, addiction, and other disorders. Additionally, 1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine may be useful in the development of novel pharmacological agents targeting the orexin system.
Scientific Research Applications
1-(2-chlorobenzyl)-4-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}piperazine has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological processes, including sleep-wake cycles, feeding behavior, addiction, anxiety, and depression. It has also been used to investigate the potential therapeutic applications of orexin receptor antagonists in the treatment of sleep disorders, obesity, and drug addiction.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N3O2/c22-15-5-6-16(18(24)11-15)20-12-19(25-29-20)21(28)27-9-7-26(8-10-27)13-14-3-1-2-4-17(14)23/h1-6,11-12H,7-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSHUNUVJLJRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chlorobenzyl)piperazin-1-yl][5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.